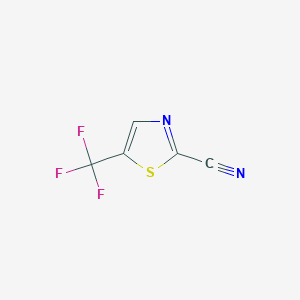
5-(trifluoromethyl)-1,3-thiazole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-(trifluoromethyl)-1,3-thiazole-2-carbonitrile is a chemical compound with the molecular formula C5H2F3N2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. The trifluoromethyl group attached to the thiazole ring significantly influences the compound’s chemical properties, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)-1,3-thiazole-2-carbonitrile typically involves the reaction of 2-aminothiazole with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions
5-(trifluoromethyl)-1,3-thiazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
5-(trifluoromethyl)-1,3-thiazole-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(trifluoromethyl)-1,3-thiazole-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-Thiazolecarbonitrile, 4-(trifluoromethyl)
- 2-Thiazolecarbonitrile, 5-(difluoromethyl)
- 2-Thiazolecarbonitrile, 5-(chloromethyl)
Uniqueness
5-(trifluoromethyl)-1,3-thiazole-2-carbonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various research and industrial applications.
特性
分子式 |
C5HF3N2S |
|---|---|
分子量 |
178.14 g/mol |
IUPAC名 |
5-(trifluoromethyl)-1,3-thiazole-2-carbonitrile |
InChI |
InChI=1S/C5HF3N2S/c6-5(7,8)3-2-10-4(1-9)11-3/h2H |
InChIキー |
ZFQNYGCTKWJQMJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=N1)C#N)C(F)(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













